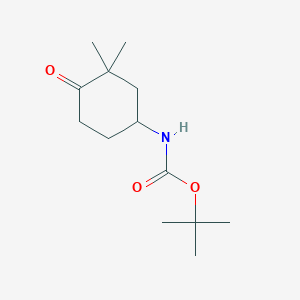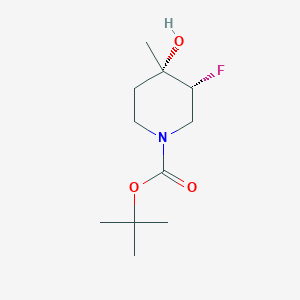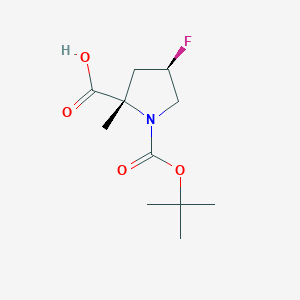![molecular formula C6H3ClFN3 B8242081 4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8242081.png)
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrole and triazine ring system.
Métodos De Preparación
The synthesis of 4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the use of pyrrole, chloramine, and formamidine acetate has been reported to yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride . Industrial production methods focus on optimizing yield and purity, often involving multi-step synthesis and purification processes .
Análisis De Reacciones Químicas
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can form additional ring structures through cyclization reactions.
Common reagents used in these reactions include sodium hydride, chloramine, and formamidine acetate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs such as remdesivir, which has been used in the treatment of COVID-19.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, particularly in the context of kinase inhibitors.
Industrial Applications: It is used in the development of new materials and chemical processes, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. In the case of antiviral activity, the compound acts by inhibiting viral RNA-dependent RNA polymerase, thereby preventing viral replication . In anticancer applications, it functions as a kinase inhibitor, disrupting signaling pathways that are essential for cancer cell proliferation .
Comparación Con Compuestos Similares
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is unique due to its fused ring structure and the presence of both chlorine and fluorine atoms. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chlorine and fluorine substitutions.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of chlorine and fluorine.
Pyrazolo[4,3-e][1,2,4]triazine: Another fused heterocycle with similar biological activities.
These compounds share structural similarities but differ in their specific chemical properties and biological activities, making this compound a distinct and valuable compound in scientific research.
Propiedades
IUPAC Name |
4-chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-5-4(8)1-2-11(5)10-3-9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQUEGBQMALYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1F)C(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine](/img/structure/B8242017.png)


![Tert-butyl 3-(2-hydroxyethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242055.png)


![tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate](/img/structure/B8242074.png)
![1,3-Diethynylbicyclo[1.1.1]pentane](/img/structure/B8242078.png)

![(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8242096.png)

